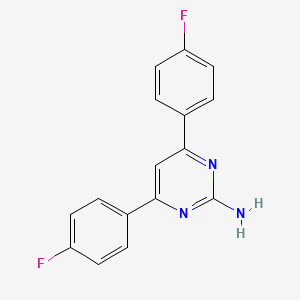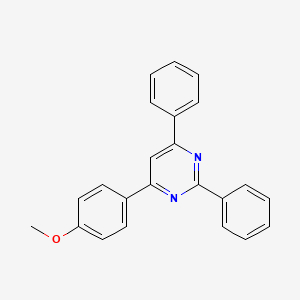
(3-(Trifluoromethyl)benzyl)zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophile. The compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further bonded to a zinc bromide unit. This unique structure imparts specific reactivity and stability to the compound, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (3-(Trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(3-(Trifluoromethyl)benzyl) bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
化学反応の分析
Types of Reactions: (3-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)
Conditions: Typically carried out in an inert atmosphere, at temperatures ranging from room temperature to 100°C, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: In organic chemistry, (3-(Trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it a versatile tool for constructing carbon-carbon bonds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products of its reactions are often explored for their biological activities. For instance, biaryl compounds synthesized using this compound may exhibit pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of biaryl compounds makes it valuable for manufacturing high-performance polymers and electronic materials.
作用機序
The mechanism of action of (3-(Trifluoromethyl)benzyl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex. The compound acts as a nucleophile, transferring the (3-(Trifluoromethyl)benzyl) group to the palladium center. This is followed by the transmetalation step, where the (3-(Trifluoromethyl)benzyl) group is transferred to the aryl halide, forming the desired biaryl product. The overall process can be summarized as follows:
- Oxidative addition of the aryl halide to the palladium catalyst.
- Transmetalation with this compound.
- Reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
- (3-(Trifluoromethyl)benzyl) bromide
- (3-(Trifluoromethyl)benzyl)magnesium bromide
- (3-(Trifluoromethyl)benzyl)lithium
Uniqueness: Compared to its analogs, (3-(Trifluoromethyl)benzyl)zinc bromide offers a unique balance of reactivity and stability. While (3-(Trifluoromethyl)benzyl)magnesium bromide and (3-(Trifluoromethyl)benzyl)lithium are highly reactive, they are also more sensitive to moisture and air. This compound, on the other hand, provides a more controlled reactivity, making it suitable for a broader range of synthetic applications.
特性
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRCIVAXWDII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)
![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)



![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)


